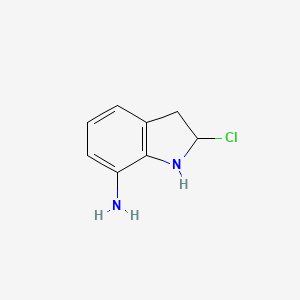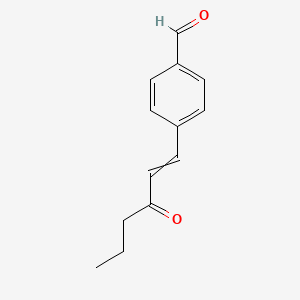
4-(3-Oxohex-1-en-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxohex-1-en-1-yl)benzaldehyde is an organic compound that features both an aldehyde and an enone functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxohex-1-en-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and a suitable ketone, such as 3-oxohexanal. This reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a key consideration in industrial processes to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxohex-1-en-1-yl)benzaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enone and aldehyde groups can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: 4-(3-Oxohex-1-en-1-yl)benzoic acid.
Reduction: 4-(3-Hydroxyhex-1-en-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Oxohex-1-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 4-(3-Oxohex-1-en-1-yl)benzaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single formyl group.
4-(3-Oxobut-1-en-1-yl)benzaldehyde: A similar compound with a shorter enone chain.
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzaldehyde: A compound with a phenyl group attached to the enone chain.
Uniqueness
4-(3-Oxohex-1-en-1-yl)benzaldehyde is unique due to its longer enone chain, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
921206-21-5 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(3-oxohex-1-enyl)benzaldehyde |
InChI |
InChI=1S/C13H14O2/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-10H,2-3H2,1H3 |
Clé InChI |
DCOPBWOEKIHEPD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C=CC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


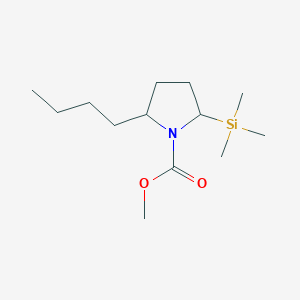
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
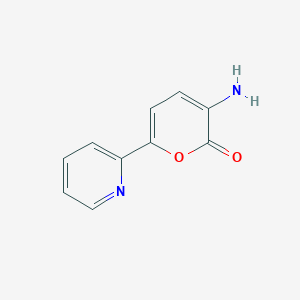
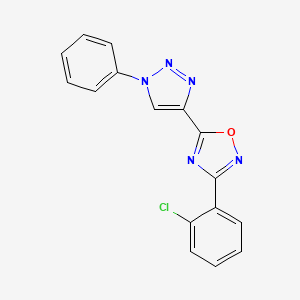
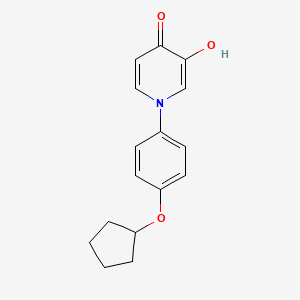
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
![2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12631747.png)
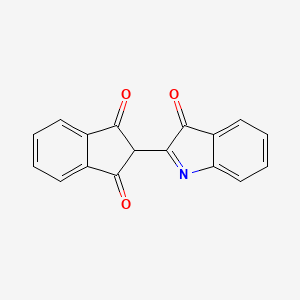
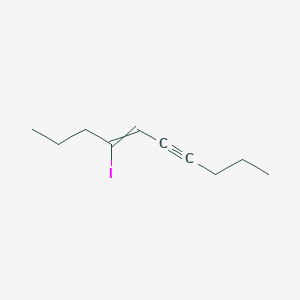

![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)

